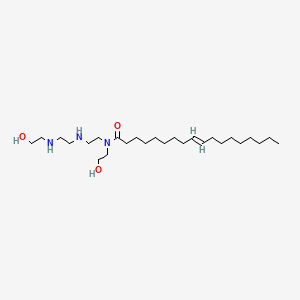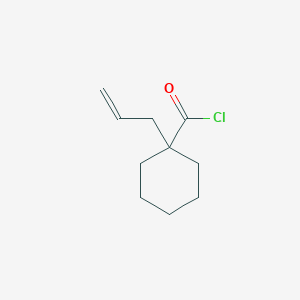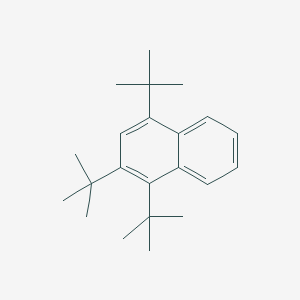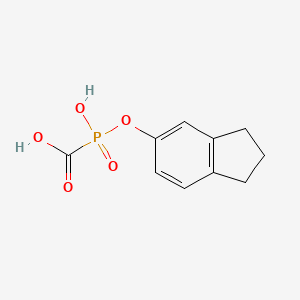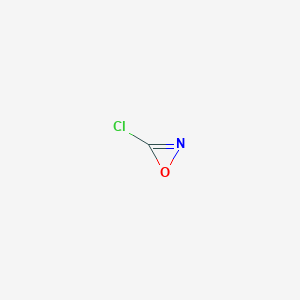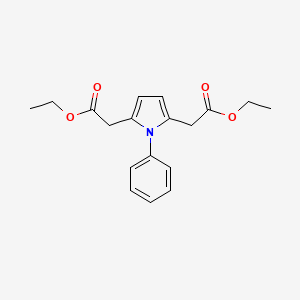
Diethyl 2,2'-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and two diethyl acetate groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This compound shares a similar pyrrole structure but lacks the diethyl acetate groups.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Another pyrrole derivative with different substitution patterns.
Uniqueness
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67543-05-9 |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
ethyl 2-[5-(2-ethoxy-2-oxoethyl)-1-phenylpyrrol-2-yl]acetate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)12-15-10-11-16(13-18(21)23-4-2)19(15)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3 |
Clé InChI |
JFPMWLWWLZRKKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(N1C2=CC=CC=C2)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



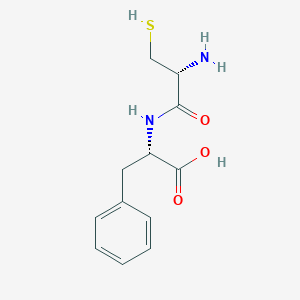


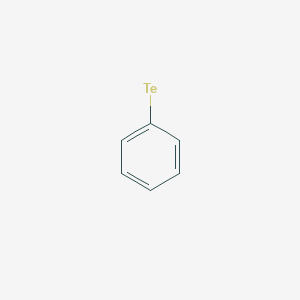

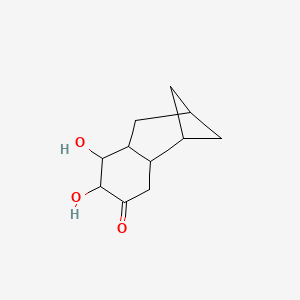
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
